molecular formula C7H4BrClF3N B1412187 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine CAS No. 1227496-23-2

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine

Cat. No. B1412187
M. Wt: 274.46 g/mol
InChI Key: QRMLHZICIGLUAQ-UHFFFAOYSA-N
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Description

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is a compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are compounds containing a pyridine ring which is substituted at one or more positions by a trifluoromethyl group .

Scientific Research Applications

Metalations and Functionalizations

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is utilized in metalation and subsequent functionalization processes. For instance, researchers have demonstrated its conversion into carboxylic acids through selective deprotonation and carboxylation, highlighting its utility in regioexhaustive functionalization strategies (Cottet et al., 2004). This process allows for the targeted modification of the pyridine molecule, enabling the synthesis of derivatives with potential applications in pharmaceuticals and agrochemicals.

Structural Analysis

The structural characteristics of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine derivatives have been explored through X-ray crystallography and other spectroscopic methods. These studies provide insights into the molecule's conformation, electronic structure, and potential for interactions in complex chemical environments (Kant et al., 2010). Understanding these structural aspects is crucial for designing new compounds with desired physical and chemical properties.

Synthesis of Pyridine Derivatives

The chemical serves as a precursor in the synthesis of pyrazolopyridines and other heterocyclic compounds, demonstrating its utility in constructing complex molecular architectures (Greszler & Stevens, 2009). These synthetic methodologies enable the creation of compounds with potential applications ranging from medicinal chemistry to materials science.

Application in Organic Synthesis

In organic synthesis, the compound has been used to facilitate the introduction of trifluoromethyl groups into pyridines through displacement reactions. This approach has been particularly useful for generating trifluoromethyl-substituted pyridines, which are valuable in various applications due to their unique electronic properties (Cottet & Schlosser, 2002).

Exploration of New Synthetic Routes

Research has also focused on exploring new synthetic routes and methodologies using 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine as an intermediate. These studies aim to enhance the efficiency and selectivity of chemical transformations, opening new avenues for the development of pharmaceuticals and agrochemicals (Schlosser & Marull, 2003).

properties

IUPAC Name

3-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMLHZICIGLUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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